molecular formula C15H20N2O2S B2656839 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 2253630-13-4

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2656839
CAS No.: 2253630-13-4
M. Wt: 292.4
InChI Key: UCDACJNKZVSTCC-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is an organic compound characterized by the presence of an ethylsulfanyl group, a pyrrolidinone ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the ethylsulfanyl group: This can be achieved by reacting an appropriate thiol with an ethylating agent under basic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of a suitable amine precursor with a carbonyl compound.

    Coupling with the phenyl group: The final step involves the coupling of the intermediate with a phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfanyl group and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylsulfanyl-6-oxo-2-p-tolyl-2H-pyrimidin-5-yl-triphenyl-phosphonium iodide
  • 3-(4-{4-[2-(ethylsulfanyl)phenyl]-1-piperazinyl}butyl)-2,4-imidazolidinedione hydrochloride

Uniqueness

3-(ethylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

3-ethylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-20-11-9-14(18)16-12-5-7-13(8-6-12)17-10-3-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDACJNKZVSTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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